Cas no 80141-92-0 (1-(chloromethyl)-4-fluoro-2-methylbenzene)

1-(Chloromethyl)-4-fluoro-2-methylbenzene is a fluorinated aromatic compound featuring both chloromethyl and methyl substituents on a benzene ring. This structure makes it a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of the chloromethyl group allows for further functionalization through nucleophilic substitution reactions, while the fluorine atom enhances reactivity and influences electronic properties. The compound’s stability and well-defined reactivity profile make it suitable for controlled transformations in fine chemical manufacturing. Its utility in cross-coupling and derivatization reactions underscores its importance in advanced synthetic applications. Proper handling is required due to its reactive functional groups.
1-(chloromethyl)-4-fluoro-2-methylbenzene structure
80141-92-0 structure
Product name:1-(chloromethyl)-4-fluoro-2-methylbenzene
CAS No:80141-92-0
MF:C8H8FCl
MW:158.601
CID:3166664
PubChem ID:20511816

1-(chloromethyl)-4-fluoro-2-methylbenzene Chemical and Physical Properties

Names and Identifiers

    • 1-(chloromethyl)-4-fluoro-2-methylbenzene
    • DTXSID401269962
    • AKOS011414208
    • 4-Fluoro-2-methylbenzyl chloride
    • SCHEMBL4257563
    • 80141-92-0
    • BQQAXQSWBZWPAQ-UHFFFAOYSA-N
    • 826-103-8
    • DS-020506
    • EN300-139114
    • Benzene, 1-(chloromethyl)-4-fluoro-2-methyl-
    • MDL: MFCD11846575
    • Inchi: InChI=1S/C8H8ClF/c1-6-4-8(10)3-2-7(6)5-9/h2-4H,5H2,1H3
    • InChI Key: BQQAXQSWBZWPAQ-UHFFFAOYSA-N
    • SMILES: CC1=CC(=CC=C1CCl)F

Computed Properties

  • Exact Mass: 158.0298561Da
  • Monoisotopic Mass: 158.0298561Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 105
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 0Ų

1-(chloromethyl)-4-fluoro-2-methylbenzene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM460413-1g
1-(chloromethyl)-4-fluoro-2-methylbenzene
80141-92-0 95%+
1g
$822 2022-06-10
Enamine
EN300-139114-0.5g
1-(chloromethyl)-4-fluoro-2-methylbenzene
80141-92-0 95%
0.5g
$579.0 2023-06-08
TRC
C386260-100mg
1-(chloromethyl)-4-fluoro-2-methylbenzene
80141-92-0
100mg
$ 230.00 2022-06-06
Enamine
EN300-139114-5.0g
1-(chloromethyl)-4-fluoro-2-methylbenzene
80141-92-0 95%
5g
$2152.0 2023-06-08
Alichem
A013010074-1g
4-Fluoro-2-methylbenzyl chloride
80141-92-0 97%
1g
$1445.30 2023-09-01
Enamine
EN300-139114-10.0g
1-(chloromethyl)-4-fluoro-2-methylbenzene
80141-92-0 95%
10g
$3191.0 2023-06-08
Enamine
EN300-139114-500mg
1-(chloromethyl)-4-fluoro-2-methylbenzene
80141-92-0 95.0%
500mg
$579.0 2023-09-30
1PlusChem
1P01ACWG-5g
1-(chloromethyl)-4-fluoro-2-methylbenzene
80141-92-0 95%
5g
$2722.00 2024-04-21
A2B Chem LLC
AV62096-10g
1-(Chloromethyl)-4-fluoro-2-methylbenzene
80141-92-0 95%
10g
$3394.00 2024-04-19
Enamine
EN300-139114-1000mg
1-(chloromethyl)-4-fluoro-2-methylbenzene
80141-92-0 95.0%
1000mg
$743.0 2023-09-30

1-(chloromethyl)-4-fluoro-2-methylbenzene Related Literature

Additional information on 1-(chloromethyl)-4-fluoro-2-methylbenzene

Introduction to 1-(chloromethyl)-4-fluoro-2-methylbenzene (CAS No. 80141-92-0)

1-(chloromethyl)-4-fluoro-2-methylbenzene, identified by its Chemical Abstracts Service (CAS) number 80141-92-0, is a significant intermediate in the realm of organic synthesis and pharmaceutical development. This compound belongs to the class of aromatic hydrocarbons modified with functional groups, featuring a chloromethyl substituent at the para position relative to a fluoro group and a methyl group at the ortho position. The unique structural arrangement of these substituents imparts distinct reactivity and makes it a valuable building block for constructing more complex molecules.

The synthesis of 1-(chloromethyl)-4-fluoro-2-methylbenzene typically involves selective halogenation and functional group interconversion of benzene derivatives. Advanced synthetic methodologies, such as catalytic fluorination and chloromethylation under controlled conditions, are employed to achieve high yields and purity. The presence of both electron-withdrawing (fluoro) and electron-donating (methyl) groups influences its electronic properties, making it an interesting candidate for further derivatization in medicinal chemistry.

In recent years, 1-(chloromethyl)-4-fluoro-2-methylbenzene has garnered attention in the development of novel pharmaceutical agents. Its structural motif is reminiscent of several bioactive compounds that exhibit promising biological activities. For instance, fluorinated aromatic compounds are widely recognized for their enhanced metabolic stability and improved binding affinity to biological targets. The chloromethyl group serves as a versatile handle for further functionalization, allowing chemists to introduce diverse pharmacophores.

One notable application of 1-(chloromethyl)-4-fluoro-2-methylbenzene is in the synthesis of kinase inhibitors, which are critical in treating various cancers and inflammatory diseases. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is often associated with pathological conditions. By incorporating the fluoro-substituted benzene core into kinase inhibitors, researchers aim to modulate enzyme activity with high specificity. The chloromethyl group can be further transformed into amine or ester functionalities, enabling the attachment of additional pharmacological moieties.

Recent studies have highlighted the potential of 1-(chloromethyl)-4-fluoro-2-methylbenzene in developing antiviral agents. The fluoro group, known for its ability to enhance drug resistance against metabolic degradation, has been strategically incorporated into several antiviral drugs. Additionally, the chloromethyl moiety allows for easy conjugation with nucleoside analogs or other antiviral scaffolds, facilitating the design of next-generation antiviral therapies.

The compound’s utility extends beyond pharmaceuticals into agrochemicals and materials science. In agrochemistry, derivatives of 1-(chloromethyl)-4-fluoro-2-methylbenzene have been explored as intermediates for herbicides and fungicides due to their ability to interfere with essential biological processes in pests. In materials science, its aromatic structure can be leveraged to develop advanced polymers or liquid crystals with tailored properties.

From a chemical biology perspective, 1-(chloromethyl)-4-fluoro-2-methylbenzene serves as a valuable tool for studying enzyme mechanisms and substrate recognition. Researchers use this compound to probe the active sites of enzymes by designing substrates or inhibitors that mimic its structural features. Such studies contribute to a deeper understanding of enzymatic processes and aid in the development of more effective enzyme-based therapeutics.

The handling and storage of 1-(chloromethyl)-4-fluoro-2-methylbenzene require adherence to standard laboratory practices due to its reactivity. While it is not classified as hazardous under normal conditions, proper ventilation and personal protective equipment (PPE) are recommended during synthesis and manipulation. Its stability under various conditions has been evaluated through kinetic studies, which indicate that it remains robust when stored at ambient temperatures away from moisture and strong oxidizing agents.

In conclusion,1-(chloromethyl)-4-fluoro-2-methylbenzene (CAS No. 80141-92-0) is a multifaceted compound with broad applications in pharmaceuticals, agrochemicals, and materials science. Its unique structural features make it an indispensable intermediate for constructing complex molecules with desired biological activities. As research continues to uncover new synthetic pathways and applications, this compound will undoubtedly remain at the forefront of chemical innovation.

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